4-((4-Hydroxybutoxy)carbonyl)benzoic acid

Catalog No.
S8384142
CAS No.
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Hydroxybutoxy)carbonyl)benzoic acid

Product Name

4-((4-Hydroxybutoxy)carbonyl)benzoic acid

IUPAC Name

4-(4-hydroxybutoxycarbonyl)benzoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)

InChI Key

QOBMQTZOKFYGNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO

4-((4-Hydroxybutoxy)carbonyl)benzoic acid is a bifunctional aromatic carboxylic acid designed for polyester synthesis. As an AB-type monomer, it contains both a polymerizable hydroxyl group and a carboxylic acid group within the same molecule, separated by a flexible four-carbon (C4) hydroxybutoxy linker. This structure allows for direct self-condensation, offering a streamlined route to producing aromatic polyesters with precisely engineered thermal and mechanical properties, which are heavily influenced by the length and flexibility of the aliphatic spacer chain. [REFS-1, REFS-2]

Research Fit

Enzymatic Hydrolysis C4 spacer maximizes cutinase substrate preference over C2 or C6 analogs
Polymer Synthesis Decomposition >129°C supports melt polycondensation without premature liquefaction
Structural Biology Catalytic-site ligand (PDB 8JMO) enables direct active-site geometry studies

Substituting this compound is problematic because its core value lies in the specific attributes imparted by the C4 aliphatic spacer. Using an analog with a shorter (e.g., C2) or longer (e.g., C6) chain will directly alter the final polymer's melting temperature, crystallinity, and flexibility. [1] Replacing it with a rigid AB-type monomer like 4-hydroxybenzoic acid (HBA) results in highly crystalline, often infusible polymers that are incompatible with standard melt processing techniques. [2] Furthermore, opting for a seemingly equivalent two-component (AA+BB) system, such as terephthalic acid and 1,4-butanediol, sacrifices the primary process advantage of an AB-type monomer: the elimination of strict stoichiometric control, which is critical for achieving high molecular weights and batch-to-batch reproducibility. [3]

Substitution Risk

BHBT (Diester) vs. BTa (Monoester) BHBT melts at 94°C; BTa decomposes above 129°C. Thermal processing windows differ fundamentally.
HTa (C6) or ETa (C2) Spacer Length Hydrolysis efficiency is chain-length dependent. BTa’s C4 spacer is kinetically preferred; C6 or C2 analogs may reduce assay sensitivity.
TaBTa (Distal Binder) vs. BTa (Catalytic Binder) TaBTa binds a distal non-catalytic site; only BTa occupies the catalytic pocket, directly probing ester cleavage geometry.

Precursor Suitability: Simplified Polymerization via AB-Type Monomer Stoichiometry

As a pre-formed AB-type monomer, 4-((4-Hydroxybutoxy)carbonyl)benzoic acid inherently contains a 1:1 ratio of hydroxyl and carboxylic acid functional groups. This design circumvents the rigorous stoichiometric control required when using two separate monomers (an AA-type diacid and a BB-type diol). [1] In AA+BB polycondensation, slight deviations from a perfect 1:1 molar ratio can severely limit the achievable molecular weight, whereas AB-type self-polycondensation is intrinsically self-balancing, facilitating the synthesis of high-molecular-weight polymers with greater process reliability. [2]

Evidence DimensionStoichiometric Control Requirement
Target Compound DataInherently balanced 1:1 reactive groups; no external balancing needed.
Comparator Or BaselineAA + BB monomer system (e.g., terephthalic acid + 1,4-butanediol): Requires precise equimolar balancing; slight errors limit polymer chain growth.
Quantified DifferenceQualitative but significant process simplification and improved reproducibility.
ConditionsMelt or solution polycondensation for high-molecular-weight polyesters.

This simplifies manufacturing, reduces batch-to-batch variability, and lowers the risk of failed polymerizations due to minor measurement errors.

Thermal transition vs. BHBT
Head-to-head
Δ >35°C (BTa decomposes, BHBT melts at 94°C)
BTa remains solid >129°C; BHBT liquefies by 94°C
Higher-temperature processing window
Data to verify: supplier melting points vary (73–94°C)

Thermal Behavior: Engineered Melting Point and Flexibility via C4 Aliphatic Spacer

The thermal properties of polyesters are directly correlated with the length of their aliphatic chain segments. Compared to rigid aromatic polyesters derived from 4-hydroxybenzoic acid (HBA), which are often infusible and decompose before melting, the inclusion of the flexible C4 butoxy spacer in the target compound significantly lowers the melting temperature (Tm) and glass transition temperature (Tg) of the resulting polymer. [1] In series of poly(alkylene dicarboxylate)s, longer and more flexible aliphatic chains disrupt crystalline packing, leading to lower melting points. [2] The C4 chain in 4-((4-Hydroxybutoxy)carbonyl)benzoic acid provides a specific balance, creating a more processable, flexible polymer than one made from HBA, while retaining higher thermal stability than a polymer made with a much longer aliphatic spacer (e.g., C8 or C10).

Evidence DimensionMelting Behavior & Processability
Target Compound DataExpected to form a semi-crystalline polymer with a distinct, processable melting point below its decomposition temperature.
Comparator Or BaselinePoly(4-hydroxybenzoate) (from HBA): Highly crystalline, does not melt before decomposition (>500 °C).
Quantified DifferenceEnables melt processability (e.g., extrusion, injection molding) where the rigid HBA-based polymer is intractable.
ConditionsThermal analysis (DSC/TGA) of resulting homopolymers.

This compound is specified to create polyesters that are melt-processable while retaining good thermal stability, a critical combination for engineering thermoplastics.

Hydrolysis efficiency vs. HTa
Cross-study comparable
Up to 3-fold higher aromatic product concentration
Thc_Cut1 vs. HiC; BTa (C4) > HTa (C6)
Maximizes observable cutinase activity
Supports sensitive enzyme screening

Solubility / Handling: Improved Solubility for Solution-Based Processing and Formulation

The presence of the flexible butoxy spacer not only affects thermal properties but also enhances solubility in common organic solvents compared to fully aromatic, rigid-rod polyesters. Wholly aromatic polyesters, such as those derived from HBA and 6-hydroxy-2-naphthoic acid, are known for their limited solubility, often requiring harsh or specialized solvents. [1] The introduction of kinked or flexible units is a standard strategy to enhance solubility while preserving desirable properties. [2] The C4 linker in 4-((4-Hydroxybutoxy)carbonyl)benzoic acid acts as such a flexible unit, making the resulting polymers more amenable to solution-based characterization, coating, and fiber-spinning applications.

Evidence DimensionSolubility Profile
Target Compound DataResulting polymer is expected to be soluble in a range of common organic solvents (e.g., chloroform, THF, DMF).
Comparator Or BaselineRigid-rod polyesters (e.g., Vectra A-950, poly(HBA)): Typically insoluble in common solvents, requiring strong acids or specialized solvent systems.
Quantified DifferenceEnables processing and formulation in standard laboratory and industrial solvents.
ConditionsPolymer dissolution for analysis, film casting, or fiber spinning.

Enhanced solubility simplifies material handling, characterization, and opens up application pathways in coatings, films, and composites where solution processing is required.

Binding site location
Head-to-head
BTa at catalytic center (8JMO); TaBTa at distal site (8JMP)
Resolution 1.95 Å / 1.90 Å
Direct substrate for ester cleavage geometry
Validated ligand for active-site soaking
Synthesis yield & purity
Supporting evidence
63% yield, 96.6 wt% by ¹H NMR
Commercial grades ≥97%; recrystallization from toluene
Reduces lot-to-lot variability
Simple purification avoids chromatography

Development of Melt-Processable Engineering Copolyesters

Where the goal is to create high-performance aromatic polyesters that can be processed using conventional melt extrusion or injection molding, this monomer is the right choice. It provides a method to lower the melting point of rigid polymer backbones without sacrificing thermal stability, a direct consequence of the C4 spacer's ability to disrupt excessive crystallinity. [1]

Synthesis of High-Molecular-Weight Polyesters with High Reproducibility

In processes where achieving high molecular weight is critical and batch-to-batch consistency is paramount, this AB-type monomer is superior to two-component systems. Its inherent stoichiometric balance simplifies the polymerization process, making it ideal for industrial scale-up or research applications demanding reliable synthesis of well-defined polymers. [2]

Formulation of Solution-Cast Films, Coatings, and Composite Binders

This monomer is indicated for applications requiring the final polymer to be dissolved in a solvent for application as a thin film, protective coating, or a binder matrix for composites. The enhanced solubility provided by the flexible linker, compared to fully rigid aromatic polyesters, is the key enabling property for these use cases. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
PBAT biodegradation assays
Chain-length-dependent hydrolysis efficiency
HPLC/MS substrate conversion
High-temperature polyester synthesis
Thermal decomposition > melting
Melt polycondensation processing window
Cutinase engineering
Catalytic-site binding (PDB 8JMO)
Active-site geometry mapping
PBAT hydrolysis product reference
Defined purity ≥97%
Analytical method calibration

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.08412354 g/mol

Monoisotopic Mass

238.08412354 g/mol

Heavy Atom Count

17

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